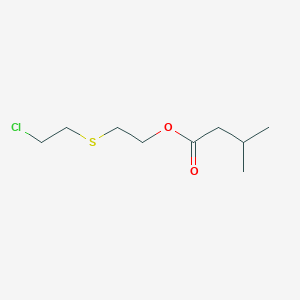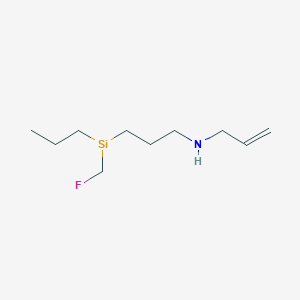
4-(Bromomethyl)hexa-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)hexa-1,3-diene is an organic compound characterized by the presence of a bromomethyl group attached to a conjugated diene system
准备方法
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)hexa-1,3-diene can be synthesized through the bromination of hexa-1,3-diene. The reaction typically involves the addition of bromine (Br₂) to hexa-1,3-diene in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
4-(Bromomethyl)hexa-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Addition Reactions: The conjugated diene system can participate in electrophilic addition reactions with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr).
Polymerization: The diene system can undergo polymerization to form polyenes or copolymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Electrophilic Addition: Reagents such as bromine (Br₂) or hydrogen bromide (HBr) in inert solvents like carbon tetrachloride (CCl₄).
Polymerization: Catalysts such as Ziegler-Natta catalysts or radical initiators.
Major Products Formed
Substitution Reactions: Formation of alcohols or amines.
Addition Reactions: Formation of dibromo derivatives or bromoalkenes.
Polymerization: Formation of polyenes or copolymers with varying properties.
科学研究应用
4-(Bromomethyl)hexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 4-(Bromomethyl)hexa-1,3-diene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The conjugated diene system can participate in addition reactions, leading to the formation of various products depending on the reaction conditions.
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
4-Chloromethylhexa-1,3-diene: A chlorinated analog with similar chemical properties.
Hexa-1,3-diene: The parent diene without the bromomethyl group.
Uniqueness
4-(Bromomethyl)hexa-1,3-diene is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
91760-15-5 |
|---|---|
分子式 |
C7H11Br |
分子量 |
175.07 g/mol |
IUPAC 名称 |
4-(bromomethyl)hexa-1,3-diene |
InChI |
InChI=1S/C7H11Br/c1-3-5-7(4-2)6-8/h3,5H,1,4,6H2,2H3 |
InChI 键 |
QQALUNOXUQTSOG-UHFFFAOYSA-N |
规范 SMILES |
CCC(=CC=C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


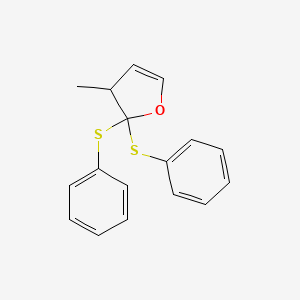
![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)
![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14371669.png)
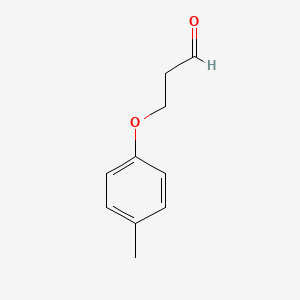
![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)

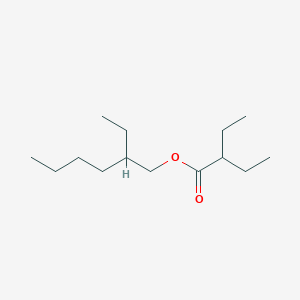
![Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)

![1,2-Dimethylnaphtho[2,1-B]thiophene](/img/structure/B14371696.png)
